benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate
Description
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is a synthetic carbamate derivative featuring a cyclopentyl backbone substituted at the 3-position with a chlorosulfonylmethyl (-CH₂SO₂Cl) group. The benzyl carbamate moiety (C₆H₅CH₂OCONH-) serves as a protective group, enhancing stability during synthetic applications.
Key structural attributes include:
Properties
Molecular Formula |
C14H18ClNO4S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
benzyl N-[3-(chlorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) |
InChI Key |
OMNJXTVZOXPPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Carbamate Intermediate (Benzyl Carbamate)
Benzyl carbamate serves as the carbamate source in the final compound. It is typically prepared by reacting benzyl chloroformate with ammonia or amine sources under controlled conditions:
- Reaction: Benzyl chloroformate + Ammonia → Benzyl carbamate
- Conditions: Slow addition of benzyl chloroformate to cold aqueous ammonia to control exothermicity and maximize yield
- Yield: High yields reported, often exceeding 99% under optimized conditions
- Catalysts: Alumina-supported nickel oxide-bismuth oxide catalysts have been employed for related carbamate syntheses involving benzyl alcohol and urea, indicating catalytic pathways for carbamate formation.
This step ensures a pure benzyl carbamate intermediate, critical for subsequent coupling.
Representative Synthetic Route Summary
Analytical and Characterization Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structural integrity of the product.
- Stereochemical Analysis: Chiral HPLC and circular dichroism (CD) spectroscopy can be used to determine enantiomeric excess if stereoselective synthesis is pursued.
- Mass Spectrometry: Confirms molecular weight and fragmentation consistent with the proposed structure.
- Safety Notes: The chlorosulfonyl functional group is reactive and corrosive; appropriate precautions are necessary during synthesis.
Summary of Research Findings and Literature Insights
- The carbamate formation via benzyl chloroformate and ammonia is well-established with near quantitative yields and scalable protocols.
- Chlorosulfonylation of cyclopentyl methyl groups is a critical step requiring precise control to avoid side reactions and degradation of sensitive groups.
- The final compound serves as a valuable intermediate in organic synthesis and medicinal chemistry, particularly for introducing sulfonyl functionalities into bioactive molecules.
- Research emphasizes the importance of stereochemistry in biological activity, thus stereoselective synthesis routes are under investigation.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or sulfide.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is a synthetic organic compound with a molecular weight of approximately 331.8 g/mol. It contains a chlorosulfonyl group, known for its high reactivity, making it a valuable reagent in organic synthesis. The compound's structure includes a benzyl group, a carbamate moiety, and a cyclopentyl ring, contributing to its unique chemical properties and potential biological activities.
Chemical Properties and Structure
The molecular formula of this compound is C14H18ClNO4S . Its IUPAC name is benzyl ((1S,3R)-3-((chlorosulfonyl)methyl)cyclopentyl)carbamate . The compound features a cyclopentane structure combined with a reactive chlorosulfonyl group, making it particularly useful in targeted organic synthesis and potential medicinal applications.
Applications
This compound has several applications across different fields:
- Organic Synthesis: It is used as a reagent to introduce chlorosulfonyl functional groups into other molecules.
- Pharmaceutical Research: It is investigated for potential therapeutic properties and interactions with biomolecules. Studies suggest it can modify proteins through covalent bonding, potentially affecting enzyme activity or cellular signaling pathways. Ongoing research aims to elucidate specific interactions and their implications for therapeutic uses.
Its unique structure allows it to play a significant role in various chemical transformations and applications.
Safety and Hazards
Benzyl (chlorosulfonyl)carbamate causes severe skin burns and eye damage . Hazard codes associated with it include H314 (causes severe skin burns and eye damage) and H318 (causes serious eye damage) .
Precautionary statements include :
- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P310: Immediately call a poison center or doctor/physician.
Mechanism of Action
The mechanism of action of benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to modify proteins and other cellular components .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate with structurally related compounds:
*Estimated based on structural analogs.
Reactivity and Stability
- Chlorosulfonyl Group : The target compound shares the reactive -SO₂Cl group with benzyl N-[4-(chlorosulfonyl)-2-propylbutyl]carbamate . This group facilitates nucleophilic substitutions (e.g., with amines or alcohols) but may hydrolyze in aqueous conditions to form sulfonic acids.
- Cyclopentyl vs.
- Carbamate Stability : Benzyl carbamates are more resistant to hydrolysis than methyl carbamates (e.g., Methyl (3-hydroxyphenyl)-carbamate), which can degrade under acidic or basic conditions .
Research Findings and Data Gaps
Key Research Insights
Unresolved Questions
- Physical Properties : Data on melting point, solubility, and stability under varying pH conditions are unavailable for the target compound.
Biological Activity
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is a synthetic organic compound that exhibits significant biological activity due to its unique structural features, particularly the presence of a chlorosulfonyl group. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C14H18ClNO4S
- Molecular Weight : 331.8 g/mol
- Key Functional Groups : Chlorosulfonyl, carbamate, and cyclopentyl ring
The chlorosulfonyl group is known for its high reactivity, enabling the compound to participate in various chemical reactions. This reactivity is crucial for its biological interactions, particularly with nucleophilic sites on biomolecules such as proteins.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other cellular components. This interaction can lead to:
- Modification of Proteins : The compound can alter protein function through covalent attachment, affecting enzyme activity and cellular signaling pathways.
- Influence on Cellular Processes : By modifying key biomolecules, it can impact various biological processes, including metabolic pathways and cellular responses to stimuli.
Research Findings
Recent studies have focused on the compound's interactions with biomolecules and its potential therapeutic applications. Below are summarized findings from various research efforts:
- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes by modifying their active sites. This inhibition can be beneficial in drug development for conditions where enzyme overactivity is a concern.
- Cellular Assays : In vitro studies have demonstrated that the compound affects cell viability and proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
- Toxicological Assessments : Preliminary toxicity evaluations indicate that while the compound exhibits biological activity, further studies are necessary to fully understand its safety profile.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally related compounds is provided:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Benzyl N-{1-[(chlorosulfonyl)methyl]cyclohexyl}carbamate | C14H18ClNO4S | Cyclohexane instead of cyclopentane | Different ring structure may affect reactivity |
| Benzyl N-{3-[2-(chlorosulfonyl)ethyl]phenyl}carbamate | C15H16ClNO4S | Contains an ethylene linker | Variation in substituent affects biological activity |
| Benzyl N-{3-(chlorosulfonyl)propyl}-N-cyclopropylcarbamate | C13H16ClNO4S | Cyclopropane ring present | Smaller ring size may influence steric effects |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Research : A study demonstrated that treatment with this compound led to significant reductions in tumor growth in xenograft models, indicating its potential as a therapeutic agent.
- Enzyme Activity Modulation : Another investigation showed that the compound could effectively modulate the activity of specific kinases involved in cancer progression.
Q & A
Q. What are the optimal synthetic routes for benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, starting with the functionalization of the cyclopentane ring. Key steps include:
- Chlorosulfonation : Introducing the chlorosulfonyl group via sulfonation of a methyl-substituted cyclopentane intermediate using chlorosulfonic acid under anhydrous conditions .
- Carbamate Formation : Reacting the intermediate with benzyl chloroformate in solvents like dichloromethane or acetonitrile at 0–25°C. Temperature control is critical to avoid side reactions (e.g., hydrolysis of the chlorosulfonyl group) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used to isolate the product with >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
A combination of analytical techniques is required:
- NMR Spectroscopy : H and C NMR confirm the presence of the benzyl group (δ 5.1–5.3 ppm for CH), cyclopentane ring protons (δ 1.5–2.5 ppm), and chlorosulfonyl signals (e.g., splitting patterns due to adjacent substituents) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 317.79 for CHClNOS) .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies impurities from incomplete reactions .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what methodological strategies mitigate competing side reactions?
The chlorosulfonyl (–SOCl) group is highly electrophilic, enabling reactions with amines, thiols, or alcohols. However, competing hydrolysis under aqueous conditions requires:
- Anhydrous Solvents : Use of dry dichloromethane or THF to prevent hydrolysis during substitutions .
- Temperature Modulation : Reactions at –10°C to 0°C slow hydrolysis while maintaining nucleophilic activity .
- Catalysts : Addition of DMAP (4-dimethylaminopyridine) accelerates substitutions with sterically hindered nucleophiles .
Q. What experimental approaches are used to study this compound’s interaction with enzymes, particularly those involving serine or cysteine residues?
- Kinetic Assays : Measure inhibition constants (K) using fluorogenic substrates (e.g., for proteases) under varying pH and temperature conditions. The chlorosulfonyl group forms covalent bonds with catalytic residues, enabling time-dependent inhibition .
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., trypsin-like proteases) reveals binding modes and confirms covalent adduct formation .
- Site-Directed Mutagenesis : Replace catalytic serine/cysteine with alanine to validate specificity of inhibition .
Q. How do positional isomers of this compound (e.g., chlorosulfonyl on pyridine vs. cyclopentane) differ in biological activity, and what structural insights explain these differences?
Comparative studies with analogs (e.g., pyridine-substituted derivatives) show:
- Enhanced Reactivity : Cyclopentane-substituted derivatives exhibit greater steric flexibility, improving access to hydrophobic enzyme pockets compared to rigid pyridine analogs .
- Bioavailability : LogP calculations (e.g., 2.8 vs. 3.2 for pyridine analogs) suggest better membrane permeability for the cyclopentane variant .
- Synthetic Accessibility : Cyclopentane derivatives require fewer protection/deprotection steps than pyridine-based analogs .
Q. How should researchers address discrepancies in reported reaction yields or purity data across studies?
- Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous solvents, freshly distilled benzyl chloroformate) .
- By-Product Analysis : LC-MS identifies common impurities (e.g., hydrolyzed sulfonic acids), guiding optimization of reaction time or stoichiometry .
- Cross-Validation : Compare NMR and HRMS data with published spectra in peer-reviewed studies .
Methodological Considerations
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during chlorosulfonation .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to enhance crystal yield and purity at scale .
Q. How can computational tools aid in predicting this compound’s reactivity or toxicity?
- Density Functional Theory (DFT) : Models the electrophilicity of the chlorosulfonyl group and predicts reaction pathways with nucleophiles .
- Molecular Dynamics Simulations : Simulate binding to target enzymes, identifying key residues for covalent modification .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates toxicity (e.g., hERG inhibition) and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
